N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group, an acetamide linker, and dual aromatic benzyl groups (2-chlorophenylmethyl and 2-fluorophenylmethyl). Pyrrolo[2,3-c]pyridines are nitrogen-containing heterocycles known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and growth factor receptors . The 2-chloro and 2-fluoro substituents on the benzyl groups likely enhance lipophilicity and influence binding specificity, while the acetamide linker contributes to hydrogen-bonding interactions with target proteins .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2/c24-19-7-3-1-5-17(19)13-26-21(29)15-28-12-10-16-9-11-27(22(16)23(28)30)14-18-6-2-4-8-20(18)25/h1-12H,13-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPOBPVPTSNVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes can enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic derivatives. Key comparisons include:
Table 1: Structural Comparison
Antiproliferative Activity
- Target Compound : While direct data are unavailable, structurally related pyrrolo[2,3-c]pyridines exhibit cytotoxicity against A431 cells (EGFR-overexpressing, p53-deficient) via kinase inhibition .
- Pyrazolo[3,4-b]pyridine Analogues : Demonstrated IC₅₀ values in the low micromolar range (e.g., 4.2 µM against MCF-7 breast cancer cells) .
- Pyrrolo[2,3-d]pyrimidines : Compound 22p (Table 1) showed 70% growth inhibition in A431 cells at 10 µM, suggesting halogenated benzyl groups enhance EGFR targeting .
Key SAR Trends
Halogen Substitution :
- Fluorine at the para-position (e.g., in pyridazinyl analogues) improves metabolic stability .
- Chlorine at ortho-positions (as in the target compound) may enhance steric interactions with hydrophobic binding pockets .
Core Heterocycle :
- Pyrrolo[2,3-c]pyridines (target compound) show superior activity to pyridazines or pyrimidines, likely due to better π-π stacking with kinase ATP pockets .
Linker Flexibility: Acetamide linkers (vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C_{20}H_{19}ClF N_{3}O
- Molecular Weight : 367.84 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
While specific data on this compound is limited, its structural analogs demonstrate a trend of cytotoxicity against cancer cell lines, suggesting potential efficacy in anticancer therapy .
The mechanism of action for compounds in this class often involves inhibition of key signaling pathways associated with cancer proliferation and survival. For example:
- Inhibition of Kinases : Many pyrrolopyridine derivatives inhibit kinases such as Aurora-A and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA or disrupt DNA repair mechanisms, further contributing to their anticancer effects .
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.39 µM to 49.85 µM across different cell lines including MCF7 and A549 . This suggests that this compound could potentially show similar activity.
Study 2: In Vivo Efficacy
In vivo studies are warranted to assess the therapeutic potential of this compound in animal models. Previous research on similar compounds has demonstrated tumor regression in xenograft models when treated with pyrrolopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
